molecular formula C15H12F3N3O2 B2688053 N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide CAS No. 339027-55-3

N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide

Cat. No.: B2688053
CAS No.: 339027-55-3
M. Wt: 323.275
InChI Key: LRFDCSNEOYNERT-UHFFFAOYSA-N
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Description

N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is a complex organic compound with the molecular formula C15H12F3N3O2 . This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a benzenecarboximidamide structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide typically involves multi-step organic reactionsThe final step often involves the formation of the benzenecarboximidamide structure under controlled conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide
  • N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxylate

Uniqueness

N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it particularly interesting for studies related to drug development and material science .

Properties

IUPAC Name

N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2/c1-19-14(10-4-2-7-13(8-10)21(22)23)20-12-6-3-5-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFDCSNEOYNERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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